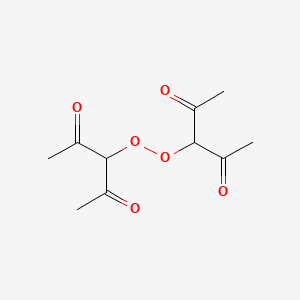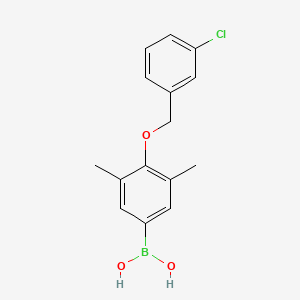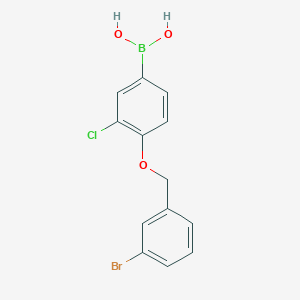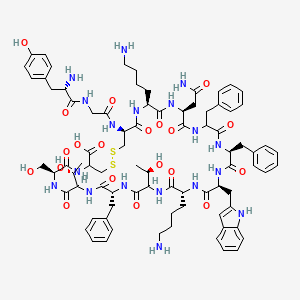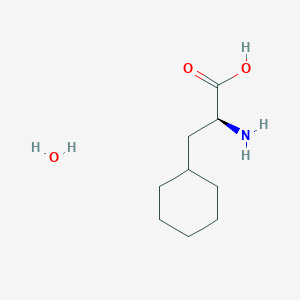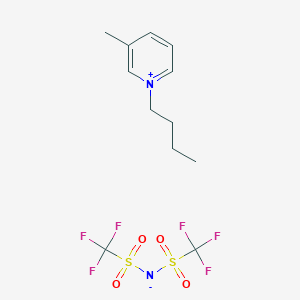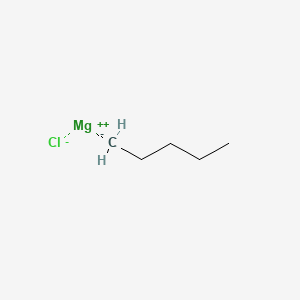
戊基氯化镁
描述
Pentylmagnesium chloride is an ionic compound with the molecular formula C5H11ClMg and a molecular weight of 130.9 . It is a brown to dark grey liquid .
Synthesis Analysis
The synthesis of Pentylmagnesium chloride involves the reaction of pentyl halide with magnesium in an ether solution . The initiation of the reaction is done by adding iodine to the batch flask or by switching from pentylmagnesium bromide synthesis to pentylmagnesium chloride synthesis on a continuous lab scale .
Molecular Structure Analysis
The molecular structure of Pentylmagnesium chloride consists of a pentyl group (C5H11) bonded to a magnesium atom, which is further bonded to a chloride ion .
Chemical Reactions Analysis
Pentylmagnesium chloride is a Grignard reagent, and thus, it can participate in Grignard reactions . These reactions involve the nucleophilic addition of the Grignard reagent to a carbonyl group in an aldehyde or ketone .
Physical And Chemical Properties Analysis
Pentylmagnesium chloride is a liquid at room temperature with a density of 0.967 g/mL at 25°C . It has a boiling point of 65°C . It is sensitive to air and moisture .
科学研究应用
格林尼亚反应和有机金属化学
戊基氯化镁特别用于格林尼亚反应中,该反应在有机金属化学中至关重要。在一项研究中,叔戊基氯化镁与苯并噻二膦酸体系的反应揭示了具有四中心结构的中间的形成,提供了对磷化学中超价配位的见解 (Baccolini, Boga, & Mazzacurati, 2007)。
环境化学
戊基卤化镁,包括戊基氯化镁,用于环境化学中合成有机锡化合物。一项研究证明了它们在气相色谱-串联质谱法中用于检测水中有机锡化合物,突出了它们在环境分析中的用途 (Tsunoi 等人,2002)。
复杂有机分子的合成
戊基氯化镁在复杂有机分子的合成中也起着重要作用。例如,它用于首次全合成海洋脂肪酸 9-甲氧基十五烷酸,该过程可以推广到合成其他中链甲氧基化脂肪酸 (Carballeira & Miranda, 2003)。
催化应用
在催化领域,戊基氯化镁在铁催化合成中得到应用。一项研究证明了它在铁催化合成沙门藤碱中的应用,该过程突出了戊基氯化镁在促进立体选择性合成中的潜力 (Shakhmaev, Ignatishina, & Zorin, 2021)。
安全和危害
作用机制
Target of Action
Pentylmagnesium chloride, a Grignard reagent, primarily targets carbonyl compounds . The carbon atom in the pentylmagnesium chloride molecule acts as a nucleophile, which is a species that donates an electron pair to an electrophile to form a chemical bond .
Mode of Action
Pentylmagnesium chloride interacts with its targets through a process known as nucleophilic addition . In this process, the carbon atom in the pentylmagnesium chloride molecule, being nucleophilic, attacks the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-carbon bond, thereby expanding the carbon chain of the original molecule .
Biochemical Pathways
The action of pentylmagnesium chloride affects the biochemical pathways involving carbonyl compounds . By forming new carbon-carbon bonds, pentylmagnesium chloride can lead to the synthesis of a wide range of organic compounds . This can have downstream effects on various biochemical pathways, potentially leading to the production of different biomolecules.
Result of Action
The primary result of the action of pentylmagnesium chloride is the formation of new organic compounds through the expansion of carbon chains . This can lead to the synthesis of a variety of molecules, depending on the specific carbonyl compound that pentylmagnesium chloride reacts with .
Action Environment
The action of pentylmagnesium chloride is highly sensitive to the environment. It is known to react violently with water, releasing flammable gases . Therefore, it must be handled under inert gas and protected from moisture . The temperature and the presence of other reactive substances can also influence the action, efficacy, and stability of pentylmagnesium chloride .
生化分析
Biochemical Properties
Pentylmagnesium chloride, like other Grignard reagents, is known for its strong nucleophilic character and its ability to form new carbon-carbon bonds. This makes it a valuable tool in many biochemical reactions, particularly in the synthesis of carbon-based molecules
Molecular Mechanism
The molecular mechanism of Pentylmagnesium chloride primarily involves its role as a nucleophile in the formation of carbon-carbon bonds This can lead to the synthesis of various organic compounds, including alcohols, aldehydes, and ketones
Metabolic Pathways
As a Grignard reagent, it is primarily used in the synthesis of carbon-based molecules
属性
IUPAC Name |
magnesium;pentane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWWQYKSQVMLQU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6393-56-2 | |
| Record name | Pentylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



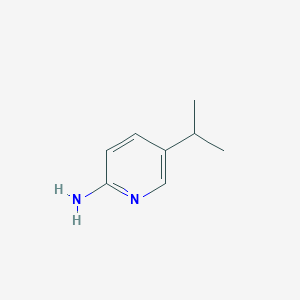

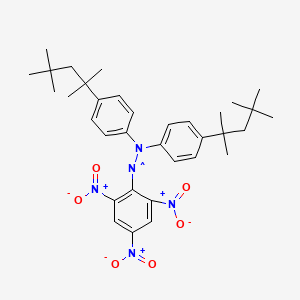

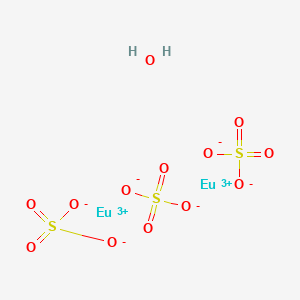

![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
